molecular formula C16H8BrClN2O4 B4843324 4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4843324
M. Wt: 407.60 g/mol
InChI Key: PZWJPJFYIXULLD-QPEQYQDCSA-N
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Description

4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, commonly known as BNOX, is a chemical compound that has received attention in the field of medicinal chemistry due to its potential biological activities. BNOX belongs to the family of oxazole derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of BNOX is not fully understood. However, studies have suggested that BNOX may exert its biological activities by interacting with various cellular targets. For instance, BNOX has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. Moreover, BNOX has been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial growth and survival, leading to its antimicrobial activity.
Biochemical and Physiological Effects
BNOX has been reported to exhibit various biochemical and physiological effects. For instance, BNOX has been shown to induce apoptosis, a programmed cell death, in cancer cells, leading to its anticancer activity. Moreover, BNOX has been reported to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and contribute to various diseases, including cancer and inflammation. Furthermore, BNOX has been shown to modulate the expression of various genes involved in cellular processes, such as cell cycle regulation and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using BNOX in lab experiments is its potent biological activity, which allows for the investigation of its potential therapeutic applications. Moreover, BNOX is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using BNOX is its low solubility in water, which may limit its bioavailability and hinder its efficacy in vivo.

Future Directions

There are several future directions for the research of BNOX. One possible direction is to investigate its potential as a novel antimicrobial agent, especially against multidrug-resistant bacterial strains. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Furthermore, future studies may investigate the underlying mechanisms of BNOX's anti-inflammatory activity and its potential as a therapeutic agent for inflammatory diseases. Additionally, the development of BNOX derivatives with improved solubility and efficacy may enhance its potential as a therapeutic agent.

Scientific Research Applications

BNOX has been studied for its potential biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties. Several studies have reported that BNOX exhibits potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, BNOX has shown promising anticancer activity against different cancer cell lines, such as human breast cancer, lung cancer, and colon cancer. Furthermore, BNOX has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-2-(2-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrClN2O4/c17-11-6-5-9(8-14(11)20(22)23)7-13-16(21)24-15(19-13)10-3-1-2-4-12(10)18/h1-8H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWJPJFYIXULLD-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
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4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
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4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
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4-(4-bromo-3-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

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